molecular formula C11H14ClF4N B13451036 4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-aminehydrochloride

4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-aminehydrochloride

Cat. No.: B13451036
M. Wt: 271.68 g/mol
InChI Key: OQZZFHPLPKHHBE-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-aminehydrochloride is a synthetic compound characterized by the presence of trifluoromethyl and fluoro substituents on a butanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-aminehydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the butanamine backbone:

    Hydrochloride formation: The final step involves the conversion of the amine to its hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and reagents to control the reaction environment.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced to form different derivatives, typically using reducing agents.

    Substitution: The trifluoromethyl and fluoro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution conditions: Often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution can introduce new functional groups into the molecule.

Scientific Research Applications

4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-aminehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-aminehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups can influence the compound’s binding affinity and activity at these targets, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-2-methyl-1-butanol: Shares the trifluoromethyl group but differs in the functional groups attached to the butane backbone.

    4,4,4-Trifluoro-1-butanol: Similar trifluoromethyl group but lacks the fluoro and amine substituents.

    4,4,4-Trifluoro-2-(trifluoromethyl)-1-butanol: Contains additional trifluoromethyl groups, leading to different chemical properties.

Uniqueness

4,4,4-Trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-aminehydrochloride is unique due to the specific combination of trifluoromethyl, fluoro, and amine groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C11H14ClF4N

Molecular Weight

271.68 g/mol

IUPAC Name

4,4,4-trifluoro-1-(4-fluoro-2-methylphenyl)butan-1-amine;hydrochloride

InChI

InChI=1S/C11H13F4N.ClH/c1-7-6-8(12)2-3-9(7)10(16)4-5-11(13,14)15;/h2-3,6,10H,4-5,16H2,1H3;1H

InChI Key

OQZZFHPLPKHHBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C(CCC(F)(F)F)N.Cl

Origin of Product

United States

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